1,3,7-Trichlorodibenzo-p-dioxin
Overview
Description
1,3,7-Trichlorodibenzo-p-dioxin is a member of the polychlorinated dibenzo-p-dioxins (PCDDs) family, which are a group of chemically related compounds known for their environmental persistence and toxicity. These compounds are often produced as by-products during various industrial processes, such as the manufacture of organochlorides, the bleaching of paper, and the incineration of chlorine-containing substances .
Mechanism of Action
Biochemical Pathways
The compound affects the lateral and angular dioxygenation pathways . It is metabolized by cytochrome P450 and UDP-glucuronosyltransferase in human liver microsomes . The metabolism of these compounds depends on the chlorination patterns of the substrates .
Pharmacokinetics
The compound undergoes sequential metabolism by cytochrome P450 and UDP-glucuronosyltransferase in human liver microsomes . This process involves the transformation of the compound into more water-soluble metabolites that can be excreted from the body .
Result of Action
The activation of the AhR by 1,3,7-Trichlorodibenzo-p-dioxin leads to changes in gene expression . This may result from the direct interaction of the Ah receptor and its heterodimer-forming partner, the aryl hydrocarbon receptor nuclear translocator, with gene regulatory elements or the initiation of a phosphorylation/dephosphorylation cascade that subsequently activates other transcription factors .
Action Environment
This compound is a persistent organic pollutant . Its production is regulated in most areas due to its persistence and toxicity . It occurs as a by-product from various industrial processes and natural sources such as volcanoes and forest fires . The compound’s action, efficacy, and stability can be influenced by these environmental factors .
Biochemical Analysis
Biochemical Properties
1,3,7-Trichlorodibenzo-p-dioxin is known to bind to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . This compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
Cellular Effects
This compound is involved in cell-cycle regulation . It is likely to play an important role in the development and maturation of many tissues . It is also known to mediate biochemical and toxic effects of halogenated aromatic hydrocarbons .
Molecular Mechanism
This compound causes its toxic effects by binding to the aryl hydrocarbon receptor and subsequently altering the transcription of certain genes . The affinity for the Ah receptor depends on the structure of the specific CDD .
Temporal Effects in Laboratory Settings
It is known that this compound is a persistent organic pollutant, indicating that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that this compound is a persistent organic pollutant, indicating that it may have long-term effects on cellular function .
Metabolic Pathways
This compound is metabolized by cytochrome P450 (P450) and UDP-glucuronosyltransferase (UGT) in a recombinant enzyme system and human liver microsomes .
Transport and Distribution
It is known that this compound is a persistent organic pollutant, indicating that it may accumulate in certain tissues .
Subcellular Localization
It is known that this compound is a persistent organic pollutant, indicating that it may accumulate in certain subcellular compartments .
Preparation Methods
The synthesis of 1,3,7-Trichlorodibenzo-p-dioxin typically involves the chlorination of dibenzo-p-dioxin. This can be achieved through various methods, including direct chlorination using chlorine gas or through the use of chlorinating agents such as sulfuryl chloride. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the chlorination process .
Chemical Reactions Analysis
1,3,7-Trichlorodibenzo-p-dioxin undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This can result in the dechlorination of the compound.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,3,7-Trichlorodibenzo-p-dioxin has several applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of dioxins and their derivatives.
Biology: Investigated for its effects on cellular processes and its role in environmental toxicity.
Medicine: Studied for its potential toxicological effects and mechanisms of action.
Comparison with Similar Compounds
1,3,7-Trichlorodibenzo-p-dioxin is similar to other polychlorinated dibenzo-p-dioxins, such as 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), which is known for its high toxicity. this compound is unique in its specific chlorination pattern, which influences its chemical behavior and biological effects. Other similar compounds include 1,2,3-Trichlorodibenzo-p-dioxin and 1,4,6-Trichlorodibenzo-p-dioxin .
Properties
IUPAC Name |
1,3,7-trichlorodibenzo-p-dioxin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O2/c13-6-1-2-9-10(4-6)16-11-5-7(14)3-8(15)12(11)17-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKWIXFZKMDPMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C(O2)C(=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80217290 | |
Record name | 1,3,7-Trichlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80217290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67028-17-5 | |
Record name | 1,3,7-Trichlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067028175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,7-Trichlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80217290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,7-TRICHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7PFF5S0PR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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